1-Benzyl 2-methyl (2S,5R)-5-hydroxypiperidine-1,2-dicarboxylate
Description
1-Benzyl 2-methyl (2S,5R)-5-hydroxypiperidine-1,2-dicarboxylate is a piperidine-based dicarboxylate derivative featuring a benzyl ester at position 1, a methyl ester at position 2, and a hydroxyl group at the 5-position in a (2S,5R) stereochemical configuration.
Properties
IUPAC Name |
1-O-benzyl 2-O-methyl (2S,5R)-5-hydroxypiperidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c1-20-14(18)13-8-7-12(17)9-16(13)15(19)21-10-11-5-3-2-4-6-11/h2-6,12-13,17H,7-10H2,1H3/t12-,13+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHXFVLVIIBQOM-OLZOCXBDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CN1C(=O)OCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@H](CN1C(=O)OCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80555568 | |
| Record name | 1-Benzyl 2-methyl (2S,5R)-5-hydroxypiperidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80555568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
930779-11-6, 117836-27-8 | |
| Record name | rel-2-Methyl 1-(phenylmethyl) (2R,5S)-5-hydroxy-1,2-piperidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=930779-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl 1-(phenylmethyl) (2S,5R)-5-hydroxy-1,2-piperidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117836-27-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Benzyl 2-methyl (2S,5R)-5-hydroxypiperidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80555568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Precursors
The synthesis typically begins with chiral precursors to ensure the (2S,5R) configuration. Pyroglutamic acid derivatives are frequently employed due to their inherent stereochemical properties and compatibility with ring-expansion reactions. Alternative starting materials include:
Ring Formation and Stereochemical Control
The piperidine ring is constructed via cyclization reactions. A patented method (Fig. 1) involves homologation of pyroglutamic acid to introduce additional carbon atoms, followed by cyclization under acidic conditions:
Key Steps :
-
Homologation : Pyroglutamic acid is treated with a Grignard reagent (e.g., CH₃MgBr) to extend the carbon chain.
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Cyclization : Intramolecular aldol condensation forms the piperidine ring, with stereochemistry controlled by chiral auxiliaries.
| Step | Reagents/Conditions | Yield (%) | Stereoselectivity (%) |
|---|---|---|---|
| 1 | CH₃MgBr, THF, −78°C | 85 | 92 (2S,5R) |
| 2 | HCl, EtOH, reflux | 78 | 95 |
Hydroxylation at C5
The 5-hydroxy group is introduced via oxidation or epoxide ring-opening:
Sequential Esterification
The dicarboxylate groups are installed using orthogonal protecting strategies:
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Benzyl Protection : Reaction with benzyl chloroformate in the presence of DMAP (4-dimethylaminopyridine) selectively functionalizes the 1-position.
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Methyl Esterification : Methylation of the 2-carboxyl group using methyl iodide and K₂CO₃.
| Esterification Step | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 1-Benzyl | ClCOOBn, DMAP | CH₂Cl₂ | 0°C → RT | 88 |
| 2-Methyl | CH₃I, K₂CO₃ | Acetone | 50°C | 91 |
Industrial Production Methods
Batch vs. Continuous Flow Processes
Industrial synthesis prioritizes scalability and cost-efficiency:
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Throughput | 50–100 kg/batch | 200–500 kg/day |
| Purity | 98–99% | 99.5% |
| Solvent Consumption | High | Reduced by 40% |
Continuous flow systems enhance mixing and heat transfer, critical for exothermic esterification steps.
Purification Techniques
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Chromatography : Reserved for small-scale batches (e.g., >99.5% purity for pharmacological studies).
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Crystallization : Industrial-scale purification uses ethanol/water mixtures to isolate the dicarboxylate.
Key Reaction Parameters and Optimization
Temperature and Solvent Effects
Catalytic Systems
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Asymmetric Catalysis : Chiral Brønsted acids (e.g., TRIP) improve stereoselectivity to >98% ee in ring-forming steps.
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Enzymatic Resolution : Lipases (e.g., Candida antarctica) resolve racemic intermediates, though yields are moderate (60–70%).
Comparative Analysis of Synthetic Approaches
| Method | Advantages | Limitations |
|---|---|---|
| Pyroglutamic Acid Route | High stereoselectivity (95%) | Multi-step (6–8 steps) |
| Piperidinone Functionalization | Shorter synthesis (4 steps) | Lower yield (65% overall) |
| Enzymatic Resolution | Eco-friendly, mild conditions | Requires expensive biocatalysts |
Challenges and Solutions in Synthesis
Racemization During Esterification
Chemical Reactions Analysis
Types of Reactions
1-Benzyl 2-methyl (2S,5R)-5-hydroxypiperidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to reduce other functional groups.
Substitution: The benzyl group can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate, osmium tetroxide, or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as benzyl halides, alkyl halides, or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution reactions can introduce various functional groups in place of the benzyl group.
Scientific Research Applications
1-Benzyl 2-methyl (2S,5R)-5-hydroxypiperidine-1,2-dicarboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzyl 2-methyl (2S,5R)-5-hydroxypiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs and Similarity Scores
The compound is compared with structurally related piperidine and pyrrolidine derivatives (Table 1). Key differences include substituents, stereochemistry, and ring size.
Table 1: Structural Comparison of Selected Dicarboxylates
Note: CAS number 1416134-48-9 is inferred from , which lists structurally similar compounds.
Key Observations:
High Similarity Compound: The oxalate derivative (CAS 1171080-45-7) shares a 0.99 similarity score with the target compound, differing only in the substitution of the hydroxyl group with a benzyloxyamino moiety .
Ring Size Impact : Pyrrolidine analogs (e.g., CAS 108645-62-1) exhibit reduced conformational rigidity compared to piperidine derivatives, which may affect their biological activity .
Protecting Group Variations : Replacing the benzyl group with a tert-butyl group (CAS 869564-46-5) alters solubility and steric hindrance, influencing reactivity in subsequent synthetic steps .
Physicochemical Properties
- NMR Profiles: A related compound, dibenzyl 1-((1S,2R)-2-(2-((E)-1-(butoxyimino)ethyl)-5-methylphenyl)cyclopent-3-en-1-yl)hydrazine-1,2-dicarboxylate (), shows δ 7.48–7.23 (m, 8H) in ¹H NMR, suggesting aromatic protons from benzyl groups are conserved across analogs .
- Optical Activity : The (2S,5R) configuration likely confers a specific optical rotation, as seen in other chiral piperidine derivatives (e.g., [α]D²⁰ = +90.7 for a related compound) .
Biological Activity
1-Benzyl 2-methyl (2S,5R)-5-hydroxypiperidine-1,2-dicarboxylate is a chemical compound with potential therapeutic applications, particularly in the field of neuropharmacology. Its structural characteristics suggest it may interact with various biological pathways, leading to significant pharmacological effects. This article reviews its biological activity based on available literature and research findings.
- Molecular Formula : C15H19NO5
- Molecular Weight : 293.32 g/mol
- CAS Number : 117836-27-8
The compound features a piperidine ring with hydroxyl and carboxylate functional groups, which are crucial for its biological interactions.
The biological activity of this compound is primarily linked to its potential neuroleptic effects. Research indicates that compounds with similar structural frameworks can act as antagonists at dopamine receptors, which are critical in managing psychotic disorders.
Neuroleptic Activity
A study explored the synthesis and neuroleptic activity of benzamide derivatives, including compounds structurally related to this compound. The findings suggested that these compounds exhibited significant antipsychotic properties with minimal side effects. Specifically, the introduction of a benzyl group was noted to enhance activity against apomorphine-induced stereotyped behavior in animal models .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the piperidine ring and substituents can significantly influence the compound's pharmacological profile. For instance, altering the position of hydroxyl or carboxyl groups can enhance receptor binding affinity and selectivity .
Case Studies and Research Findings
In Vitro Studies
In vitro assays have been conducted to investigate the inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's. Preliminary results indicate that derivatives of this compound may possess dual inhibitory activity against these enzymes, which is beneficial for cognitive enhancement strategies .
Q & A
Q. How is 1-Benzyl 2-methyl (2S,5R)-5-hydroxypiperidine-1,2-dicarboxylate synthesized, and what key reaction conditions influence stereochemical outcomes?
Methodological Answer: The synthesis typically involves multi-step protection/deprotection strategies for the hydroxyl and amine groups. For example:
- Step 1: Use of tert-butyl or benzyl groups to protect the piperidine nitrogen, ensuring regioselectivity during carboxylation .
- Step 2: Coupling reactions (e.g., DCC-mediated esterification) under inert conditions to install the benzyl and methyl ester groups .
- Step 3: Chiral resolution via HPLC or enzymatic methods to isolate the (2S,5R) configuration .
Critical conditions include temperature control (<0°C for acid-sensitive intermediates), solvent polarity (anhydrous DMF or THF), and catalysts like DMAP to enhance reaction efficiency .
Q. What analytical techniques are critical for confirming the stereochemical configuration and purity of this compound?
Methodological Answer:
- X-ray Crystallography: Definitive proof of stereochemistry via single-crystal analysis .
- NMR Spectroscopy: - and -NMR to verify diastereotopic protons (e.g., C5 hydroxyl group) and coupling constants (J values) for axial/equatorial conformers .
- Chiral Stationary Phase HPLC: Quantify enantiomeric excess (>98% purity) using columns like Chiralpak IA/IB .
- Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular weight (e.g., 313.3 g/mol for CHNO) .
Q. How should researchers handle and store this compound to prevent degradation?
Methodological Answer:
- Storage: Under inert gas (argon) at -20°C in amber glass vials to avoid hydrolysis of ester groups .
- Handling: Use gloveboxes for moisture-sensitive steps; avoid contact with strong acids/bases to preserve the piperidine ring integrity .
Advanced Research Questions
Q. How does the stereochemistry at positions 2S and 5R influence intermolecular interactions in catalytic or biological systems?
Methodological Answer:
- Molecular Docking: Computational models (e.g., AutoDock Vina) show the 5R-hydroxyl group forms hydrogen bonds with kinase active sites (e.g., PI3K inhibitors), while the 2S-methyl ester enhances lipophilicity for membrane penetration .
- Biological Assays: Comparative studies of enantiomers reveal (2S,5R) exhibits 10x higher IC values in enzyme inhibition assays than its (2R,5S) counterpart .
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
Q. What role does computational chemistry play in optimizing synthetic pathways for this compound?
Methodological Answer:
- DFT Calculations: Predict transition-state energies for esterification steps, identifying optimal catalysts (e.g., Pd/C for hydrogenolysis) .
- Process Simulation: COMSOL Multiphysics models optimize reaction heat transfer and mixing efficiency in flow reactors .
Q. How do the benzyl and methyl ester groups impact reactivity in downstream modifications?
Methodological Answer:
Q. What cross-disciplinary methodologies (e.g., pharmacokinetics, materials science) are applicable to studying this compound?
Methodological Answer:
- ADME Studies: LC-MS/MS to quantify plasma stability (t > 6 hours in murine models) and CYP450 metabolism .
- Polymer Compatibility: Thermogravimetric analysis (TGA) evaluates its stability as a monomer in biodegradable polyesters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
